Product packaging for Hexahydrodifenidol(Cat. No.:CAS No. 113010-69-8)

Hexahydrodifenidol

Cat. No.: B045154
CAS No.: 113010-69-8
M. Wt: 315.5 g/mol
InChI Key: ILHSFCNKNNNPRN-UHFFFAOYSA-N
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Description

Hexahydrodifenidol is a prototypical muscarinic acetylcholine receptor (mAChR) antagonist with notable selectivity for the M1 and M4 subtypes. This compound is an invaluable pharmacological tool in basic and translational research, primarily employed to investigate the complex role of muscarinic signaling in the central and peripheral nervous systems. Its mechanism of action involves competitive antagonism at acetylcholine binding sites on muscarinic receptors, effectively blocking receptor activation and enabling researchers to elucidate the functional outcomes of specific receptor subtype inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33NO B045154 Hexahydrodifenidol CAS No. 113010-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113010-69-8

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol

InChI

InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2

InChI Key

ILHSFCNKNNNPRN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

hexahydro-diphenidol
hexahydrodifenidol
hexahydrodiphenidol

Origin of Product

United States

Historical Context and Early Scientific Development of Hexahydrodifenidol

Evolution of Muscarinic Receptor Subclassification

The concept of multiple muscarinic receptor subtypes emerged from early observations of differential responses to certain drugs in various tissues. Initially, muscarinic receptors were distinguished from nicotinic receptors based on their selective activation by muscarine. However, by the late 1970s and early 1980s, compelling evidence suggested that not all muscarinic receptors were identical. A pivotal moment in this subclassification came with the use of the antagonist pirenzepine, which exhibited higher affinity for muscarinic receptors in certain neuronal tissues compared to those in the heart. This led to the initial pharmacological distinction between M1 (high-affinity for pirenzepine) and M2 (low-affinity for pirenzepine) receptors.

Further research, employing a range of selective antagonists, expanded this classification. Molecular cloning techniques ultimately confirmed the existence of five distinct muscarinic receptor subtypes, designated M1 through M5. These subtypes are encoded by different genes and exhibit unique tissue distribution and signaling pathways. The M1, M3, and M5 subtypes are known to couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase. This subclassification provided a more nuanced framework for understanding the diverse physiological effects of acetylcholine (B1216132) and paved the way for the development of subtype-selective ligands.

Initial Characterization and Introduction of Hexahydrodifenidol and Related Compounds in Pharmacological Research

In the quest for selective muscarinic antagonists, researchers synthesized and evaluated a variety of compounds. Among these, this compound and its silicon-containing analogue, Hexahydro-sila-difenidol, emerged as valuable research tools. nih.gov Early studies characterized these compounds as competitive antagonists at muscarinic receptors. researchgate.net

Pharmacological profiling revealed a distinct selectivity pattern for this compound. It demonstrated high affinity for M1 receptors, found in neuronal tissues, and for M3 receptors, located in exocrine glands and smooth muscles, while displaying a significantly lower affinity for cardiac M2 receptors. d-nb.info This M1/M3 selectivity distinguished it from other available antagonists and made it particularly useful for differentiating between muscarinic receptor subtypes in functional studies. nih.govd-nb.info The introduction of these compounds, along with their various analogues, provided researchers with a more refined set of tools to probe the functional roles of different muscarinic receptor subtypes in various tissues. nih.gov

Seminal Contributions to this compound Research

The systematic investigation of this compound and its derivatives was significantly advanced by the work of several research groups. The laboratories of G. Lambrecht and E. Mutschler were instrumental in the synthesis and pharmacological characterization of these compounds. nih.govresearchgate.netd-nb.info Their research involved the systematic modification of the chemical structure of this compound, including alterations to the amino group, the phenyl ring, and the alkylene chain, to explore structure-activity relationships. nih.gov

Chemical Synthesis and Analogues of Hexahydrodifenidol

Synthetic Methodologies for Hexahydrodifenidol Enantiomers

The presence of a stereogenic center in this compound necessitates the development of synthetic methods to obtain its individual enantiomers, (R)-Hexahydrodifenidol and (S)-Hexahydrodifenidol, in high purity.

The synthesis of the individual enantiomers of this compound has been reported in the literature. d-nb.info While specific, detailed step-by-step pathways for the stereoselective synthesis of this compound are not extensively detailed in the provided results, general strategies for obtaining enantiomerically pure compounds are well-established in organic chemistry. chemistrydocs.comijfans.org These often involve either asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, or the resolution of a racemic mixture. chemistrydocs.comijfans.org

One common approach for obtaining enantiomers is through the resolution of racemates. researchgate.net This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure enantiomers. For example, the enantiomers of C/Si/Ge analogous derivatives of other muscarinic antagonists have been successfully obtained by resolving the racemic mixtures using chiral acids like O,O'-dibenzoyltartaric acid or 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. researchgate.net

Ensuring the stereochemical purity of the separated enantiomers is critical. americanpharmaceuticalreview.comcsfarmacie.cz The enantiomeric excess (ee), a measure of this purity, is determined using various analytical techniques. numberanalytics.comrsc.org

For this compound and its acetylenic analogue, hexbutinol, the enantiomeric excess has been determined to be greater than 99.8% using calorimetric analysis . d-nb.info

Other powerful and widely used methods for determining enantiomeric purity include:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) : This is a prevalent technique for separating enantiomers. csfarmacie.cznumberanalytics.comnih.gov The CSP creates a chiral environment, leading to differential interactions with the two enantiomers and resulting in their separation for quantification. csfarmacie.cz Chiralpak columns are frequently used for this purpose. nih.govgoogle.com

Gas Chromatography (GC) with Chiral Stationary Phases : Similar to HPLC, this method is suitable for volatile chiral compounds. numberanalytics.com

Capillary Electrophoresis (CE) : This technique separates enantiomers by adding a chiral selector to the background electrolyte, which interacts differently with each enantiomer. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Using a chiral solvating agent can induce chemical shift differences between enantiomers, allowing for the determination of their ratio. researchgate.net

Circular Dichroism (CD) Spectroscopy : This method measures the differential absorption of left and right circularly polarized light by the enantiomers, which allows for the determination of the enantiomeric ratio even without chromatographic separation. chromatographytoday.com

Stereoselective Synthetic Pathways

Synthesis and Derivatization of Acetylenic this compound Analogues (e.g., Hexbutinol, p-Fluoro-hexbutinol)

To investigate structure-activity relationships, acetylenic analogues of this compound, such as Hexbutinol and p-Fluoro-hexbutinol, have been synthesized. d-nb.info The introduction of a triple bond into the structure can significantly influence the compound's properties. d-nb.info

The synthesis of the enantiomers of p-Fluoro-hexbutinol ((R)-4 and (S)-4) was accomplished by analogy to the synthesis of (R)- and (S)-hexbutinol. d-nb.info The enantiomeric purity of these compounds was confirmed to be greater than 99.8% ee by calorimetric analysis. d-nb.info

Further derivatization of these acetylenic analogues has also been performed. For example, the enantiomers of Hexbutinol methiodide ((R)-3 and (S)-3) were synthesized from the corresponding (R)- and (S)-hexbutinol. d-nb.info

CompoundStereoisomerMelting Point (°C)Specific Rotation [α]DEnantiomeric Excess (ee)
Hexbutinol methiodide(R)-3174-175[α]D26 = -3 (c=0.5, CHCl3)> 99.8%
Hexbutinol methiodide(S)-3174-175[α]D26 = +3 (c=0.5, CHCl3)> 99.8%

Table 1: Physicochemical properties of Hexbutinol methiodide enantiomers. d-nb.info

Design and Synthesis of Bioisosteric Hexahydro-sila-difenidol Analogues

Bioisosterism, the replacement of an atom or group with another that has similar properties, is a key strategy in drug design. nih.govdrughunter.com The carbon/silicon switch, in particular, has been explored to create novel analogues with potentially improved pharmacological profiles. researchgate.neteurekaselect.com

The strategic replacement of the central quaternary carbon atom in this compound (HHD) with a silicon atom leads to Hexahydro-sila-difenidol (HHSiD). acs.orgacs.org This C/Si exchange can alter physicochemical properties due to the differences in covalent radii and electronegativity between carbon and silicon, potentially leading to changes in biological activity. researchgate.netresearchgate.net

The synthesis of Hexahydro-sila-difenidol (HHSiD) and its derivatives has been achieved through various routes. For example, p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) and its carbon analogue p-Fluoro-hexahydro-difenidol (p-F-HHD) were prepared as racemates. d-nb.info The synthesis of p-F-HHD involved the reaction of cyclohexyl 4-fluorophenyl ketone with (3-piperidinopropyl)magnesium chloride. d-nb.info The synthesis of p-F-HHSiD derivatives has been accomplished starting from (3-chloropropyl)cyclohexyldimethoxysilane. acs.orgacs.org

The structural identity and purity of these synthesized bioisosteric analogues are confirmed using a range of standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. d-nb.info

Mass Spectrometry (MS) : Techniques like Electron Ionization (EI-MS) and Fast Atom Bombardment (FAB-MS) are used to confirm the molecular weight. d-nb.infod-nb.info

Elemental Analysis : This provides the empirical formula of the compound, confirming its composition. d-nb.info

Melting Point Determination : Used to assess the purity of crystalline solids. d-nb.info

X-ray Crystallography : For some analogues, single-crystal X-ray diffraction has been used to determine the absolute configuration of the chiral centers unambiguously. researchgate.net

Carbon/Silicon Bioisosterism Investigations

Synthesis of Substituted this compound Analogues

The synthesis of this compound analogues generally follows established organometallic routes, which are adaptable for introducing a wide range of functional groups. The core reaction typically involves the addition of a Grignard reagent to a ketone precursor, a versatile method that allows for the construction of the characteristic tertiary alcohol core.

The introduction of substituents onto the phenyl ring of the this compound scaffold is a key strategy to modulate its chemical properties. This is typically achieved by using an appropriately substituted ketone as a starting material.

o -Methoxy, p -Methoxy, and p -Chloro: Analogues featuring methoxy (B1213986) or chloro substituents on the phenyl ring have also been synthesized. researchgate.nettu-dortmund.de While detailed synthetic schemes for each specific analogue are described in specialized literature, the general principle remains consistent: the use of a ketone precursor bearing the desired substituent. For instance, the synthesis of an o-methoxy-phenyl analogue has been reported. tu-dortmund.de Similarly, analogues with a methoxy group or a chlorine atom on the phenyl ring have been developed to investigate their properties. researchgate.net The synthesis of the p-chloro precursor, p-chlorobenzaldehyde, can be accomplished by the chlorination of p-chlorotoluene followed by hydrolysis. orgsyn.org This aldehyde can then be converted to the required ketone for the Grignard reaction.

The table below summarizes the key starting materials for the synthesis of phenyl-ring-substituted analogues.

SubstituentKetone PrecursorReagentResulting Analogue
p-FluoroCyclohexyl 4-fluorophenyl ketone(3-Piperidinopropyl)magnesium chloridep-Fluoro-hexahydro-difenidol
o-MethoxyCyclohexyl 2-methoxyphenyl ketone(3-Piperidinopropyl)magnesium chlorideo-Methoxy-hexahydro-difenidol
p-ChloroCyclohexyl 4-chlorophenyl ketone(3-Piperidinopropyl)magnesium chloridep-Chloro-hexahydro-difenidol

Altering the nitrogen-containing ring of this compound is another common modification. This is achieved by using different amino-functionalized Grignard reagents or by modifying a common intermediate.

Pyrrolidino and Hexamethyleneimino Analogues: The synthesis of analogues where the standard piperidine (B6355638) ring is replaced by a pyrrolidine (B122466) or a hexamethyleneimine (B121469) ring has been reported. d-nb.inforesearchgate.net These are typically synthesized by reacting the appropriate ketone (e.g., cyclohexyl phenyl ketone or a substituted variant) with a Grignard reagent derived from the corresponding N-(3-chloropropyl)amine, such as 1-(3-chloropropyl)pyrrolidine (B1588886) or 1-(3-chloropropyl)hexamethyleneimine. For example, the synthesis of the pyrrolidino analogue of p-fluoro-hexahydro-sila-difenidol involved a piperidino/pyrrolidino exchange. d-nb.inforesearchgate.net Procyclidine, which is the pyrrolidino analogue of this compound, can be synthesized by reacting 3-(1-pyrrolidino)propiophenone with cyclohexylmagnesium bromide.

2-Methylimidazol-1-yl Analogues: A more distinct modification involves replacing the piperidine ring with a 2-methylimidazol-1-yl group. acs.org The synthesis of this carbon-based analogue, 1-cyclohexyl-4-(2-methylimidazol-1-yl)-1-phenylbutan-1-ol, is accomplished via a two-step process. acs.org The synthesis begins with 2-(3-chloropropyl)-2-phenyl-1,3-dioxolane. This starting material is treated with (2-methylimidazol-1-yl)lithium, followed by hydrolysis to yield 4-(2-methylimidazol-1-yl)-1-phenylbutan-1-one. acs.org Subsequent reaction of this ketone with cyclohexylmagnesium chloride affords the final product. acs.org An analogous pathway is used for the p-fluoro derivative. acs.org The precursor 2-methylimidazole (B133640) is commercially available and can be synthesized through a condensation reaction of glyoxal, ammonia, and acetaldehyde. wikipedia.org

This table outlines the synthesis of analogues with modified nitrogen moieties.

Nitrogen MoietyStarting MaterialKey ReagentsResulting Analogue
PyrrolidinoCyclohexyl phenyl ketone(3-Pyrrolidinopropyl)magnesium chloride1-Cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol (Procyclidine)
HexamethyleneiminoCyclohexyl phenyl ketone(3-(Hexamethyleneimino)propyl)magnesium chloride1-Cyclohexyl-1-phenyl-3-(azepan-1-yl)propan-1-ol
2-Methylimidazol-1-yl2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane(2-Methylimidazol-1-yl)lithium, Cyclohexylmagnesium chloride1-Cyclohexyl-4-(2-methylimidazol-1-yl)-1-phenylbutan-1-ol

Introduction of Phenyl Ring Substituents (e.g., p-Fluoro, o-Methoxy, p-Methoxy, p-Chloro)

Advanced Synthetic Strategies for this compound Scaffold

Beyond the classic Grignard reaction, modern synthetic chemistry offers more advanced strategies for constructing and diversifying the this compound scaffold and related structures. These methods focus on efficiency, stereoselectivity, and the generation of novel molecular frameworks.

One advanced approach involves the copper-hydride (CuH)-catalyzed allylation of ketones using 1,3-dienes as allylmetal surrogates. amazonaws.comchemrxiv.org This method provides a mild and efficient route to chiral tertiary alcohols, which are core components of the this compound structure. amazonaws.com Such catalytic processes can offer high levels of regio-, diastereo-, and enantioselectivity, which is a significant advantage over traditional stoichiometric organometallic additions. chemrxiv.org

Scaffold hopping is another powerful strategy in medicinal chemistry that can be applied to generate novel analogues. mdpi.com This involves replacing the core molecular structure with a bioisosteric equivalent that maintains similar biological activity but may possess improved properties. For the this compound framework, this could mean replacing the cyclohexyl or phenyl rings with other cyclic or heterocyclic systems. For instance, research on replacing phenyl rings with saturated bioisosteres like 2-oxabicyclo[2.1.1]hexanes has shown promise in improving physicochemical properties while retaining bioactivity. nih.gov

Furthermore, one-pot catalytic reactions, such as those involving aziridination followed by Friedel-Crafts cyclization, represent an efficient strategy for synthesizing complex polycyclic analogues. scholaris.ca While not directly applied to this compound itself in the cited literature, these methodologies demonstrate the potential for creating structurally complex and diverse libraries of compounds based on a common theme, which could be adapted for the this compound scaffold. These advanced strategies open new avenues for the discovery of next-generation compounds with tailored properties.

Structure Activity Relationship Sar Studies of the Hexahydrodifenidol Series

Stereochemical Determinants of Receptor Affinity and Selectivity

Stereochemistry plays a pivotal role in the interaction of hexahydrodifenidol and its analogs with muscarinic receptor subtypes. Research has consistently shown that the (R)-enantiomers of this compound and its derivatives exhibit a higher affinity for muscarinic receptors than their corresponding (S)-enantiomers. nih.govnih.gov This stereoselectivity, however, is not uniform across all receptor subtypes, indicating that the chiral center is a key determinant of both potency and selectivity. nih.govnih.gov

The enantiomeric potency ratios, which quantify the difference in affinity between the (R) and (S) isomers, vary significantly among the M1, M2, and M3 receptor subtypes. For this compound, the stereoselectivity ratio is highest at M1 receptors (found in locations like the rabbit vas deferens), intermediate at M3 receptors (in the guinea-pig ileum), and considerably lower at M2 receptors (in guinea-pig atria). nih.gov This suggests that the M1 receptor's binding pocket has the most stringent stereochemical requirements for this class of compounds. d-nb.info

For instance, (R)-Hexahydrodifenidol demonstrates high affinity for both M1 and M3 receptors, with a significantly lower affinity for M2 receptors. d-nb.info This selectivity profile (M1 ≈ M3 > M2) is a defining characteristic of the series. d-nb.info The introduction of a triple bond into the structure to form hexbutinol, another acetylenic analogue, modulates this selectivity. While (R)-hexbutinol also shows a preference for M1 and M3 over M2 receptors, this selectivity is less pronounced than that of (R)-hexahydrodifenidol. d-nb.info

Impact of Core Structural Modifications on Pharmacological Activity

Analysis of Carbon/Silicon Bioisosteric Replacement

A key area of investigation in the SAR of this compound has been the bioisosteric replacement of the central carbon atom with a silicon atom, leading to the compound hexahydro-sila-difenidol. nih.govnih.gov Bioisosterism is a strategy in medicinal chemistry where atoms or groups are replaced with others that have similar properties to enhance desired pharmacological effects. researchgate.netresearchgate.net Silicon, being in the same group as carbon, can form similar tetrahedral structures, though with differences in bond length and electronegativity. nih.gov

Interestingly, the replacement of the central carbon with silicon in hexahydro-difenidol and its p-fluoro- and N-methylated analogues does not significantly alter their binding affinities for muscarinic receptors. nih.gov However, it can influence the selectivity profile. For example, hexahydro-sila-difenidol exhibits a selectivity of M1 = M3 = M4 > M2, which differs from the selectivity profile of some of its own derivatives, such as o-methoxy-hexahydro-sila-difenidol (M4 > M1, M3 > M2). nih.gov This demonstrates that even subtle changes to the core structure can have a noticeable impact on receptor subtype preference.

Conformational Analysis and Receptor Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a receptor. nih.govnih.gov The process of molecular recognition can involve an "induced fit," where the ligand and receptor adjust their conformations upon binding, or "conformational selection," where the receptor selectively binds to a pre-existing conformation of the ligand. chemrxiv.orgplos.org

In the this compound series, conformational analysis is essential for understanding how these molecules orient themselves within the receptor's binding site. The introduction of structural modifications, such as a double bond in the this compound molecule (creating trans-hexbutenol), has been shown to increase affinity for M1 and M2 receptors. dtic.mil This suggests that the altered conformation resulting from the double bond is more favorable for binding to these specific subtypes. The study of conformational changes upon receptor binding, often investigated using techniques like cryo-electron microscopy, is crucial for elucidating the precise mechanism of action.

Influence of Peripheral Substituents on Muscarinic Receptor Interactions

The addition of various substituents to the peripheral phenyl rings of the this compound scaffold has a significant impact on muscarinic receptor affinity and selectivity. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor. wikipedia.orgresearchgate.net

For instance, introducing a p-fluoro, p-chloro, or p-methoxy substituent to the phenyl ring of hexahydro-sila-difenidol results in compounds that retain a similar selectivity profile to the parent compound (M1 = M3 = M4 > M2) but exhibit up to a 16-fold decrease in affinity. nih.gov In contrast, an o-methoxy substituent on hexahydro-sila-difenidol leads to a different selectivity profile (M4 > M1, M3 > M2) and a lower affinity across all four receptor subtypes. nih.gov

The effect of a p-fluoro substituent is also observed in the acetylenic analogue, p-fluoro-hexbutinol. Compared to its non-fluorinated counterpart, (R)-p-fluoro-hexbutinol shows a reduced affinity for muscarinic receptors, with the decrease being least pronounced at M3 receptors. d-nb.info This results in a slight preference for M3 over M1 receptors and an enhanced selectivity of M3 over M2 receptors. d-nb.info

Furthermore, quaternization of the nitrogen atom in hexahydro-sila-difenidol and p-fluoro-hexahydro-sila-difenidol to form their methiodides leads to an increase in affinity but a decrease in selectivity compared to the tertiary amines. nih.gov Modifications to the amino group, such as creating pyrrolidino- and hexamethyleneimino analogues of hexahydro-sila-difenidol, have been shown to maintain the same selectivity profile as the parent compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches in the this compound Class

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgpharmacy180.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. nanobioletters.comwalisongo.ac.id

While specific QSAR studies exclusively focused on the this compound class are not extensively detailed in the provided context, the principles of QSAR are highly applicable. Such studies would involve compiling a dataset of this compound analogues with their measured muscarinic receptor affinities (often expressed as pIC50 or pKi values). nanobioletters.commedcraveonline.com Various descriptors, including those related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity), would be calculated for each analogue. walisongo.ac.id

Statistical methods like multiple linear regression would then be used to build a QSAR model that best correlates the descriptors with the observed biological activity. nih.gov For more complex relationships, advanced techniques like 4D-QSAR, which incorporates conformational flexibility, could be employed. nih.gov A successful QSAR model for the this compound series could be used to predict the receptor affinity and selectivity of novel derivatives, thereby guiding the synthesis of more potent and selective muscarinic receptor antagonists. medcraveonline.comnih.gov For example, QSAR studies on other heterocyclic compounds, such as hexahydroindazoles, have highlighted the importance of topological parameters and the nature of substituents in determining their biological activity. researchgate.net

Preclinical Research Methodologies and in Vitro Models

Cell-Based Assay Systems for Receptor Characterization

Cell-based assays provide a controlled environment to study the interaction of compounds like hexahydrodifenidol with specific receptor subtypes. mdpi.compacificbiolabs.comoncolines.combioagilytix.comcuriaglobal.com These systems are crucial for determining binding affinities and functional activities.

Mammalian Cell Lines Stably Expressing Recombinant Receptors (e.g., CHO-K1 cells)

Chinese Hamster Ovary (CHO-K1) cells are a cornerstone of modern pharmacological research. thermofisher.comgenscript.com These cells can be genetically engineered to express a single type of recombinant human muscarinic receptor (M1, M2, M3, M4, or M5). thermofisher.comnih.govidrblab.net This allows for the precise characterization of a drug's interaction with a specific receptor subtype without the confounding presence of other receptors.

Studies utilizing CHO-K1 cells have been pivotal in defining the antagonist binding properties of this compound and its analogues. nih.govcapes.gov.br For instance, research has demonstrated that replacing the silicon atom in hexahydro-sila-difenidol with a carbon atom, to form this compound, does not lead to significant changes in binding affinities for the five muscarinic receptor subtypes expressed in these cells. nih.gov Furthermore, these cell lines have been used to show that the (R)-enantiomer of this compound consistently exhibits a higher affinity for muscarinic receptors compared to the (S)-enantiomer. nih.govdrugbank.com

Human Neuroblastoma Cell Models (e.g., NB-OK 1 cells)

Human neuroblastoma cell lines, such as NB-OK 1, endogenously express muscarinic receptors, particularly of the M1 subtype. nih.govnih.gov These cells serve as a valuable in vitro model for studying the effects of compounds on neuronal-like cells. mednexus.orgnih.govmdpi.com

Research employing NB-OK 1 cells has been instrumental in characterizing the binding profile of this compound. nih.govnih.gov These studies have shown that this compound acts as a competitive inhibitor of radioligand binding to M1 receptors in these cells. nih.gov The binding affinity of the (R)-enantiomer of this compound to M1 receptors in NB-OK 1 cells was found to be very similar to its affinity in functional studies using isolated rabbit vas deferens, a classic M1 receptor model. d-nb.info This correlation underscores the utility of NB-OK 1 cells in predicting the functional activity of this compound at M1 receptors. nih.govd-nb.info

Isolated Tissue Preparations for Functional Studies

Isolated tissue preparations are ex vivo models that allow for the investigation of a compound's functional effects on specific physiological responses mediated by different receptor subtypes. nih.gov These models are essential for understanding how a compound's receptor binding affinity translates into a biological effect. nih.govresearchgate.net

Rabbit Vas Deferens (M1 Receptor Model)

The rabbit vas deferens is a well-established pharmacological model for studying presynaptic M1 muscarinic receptors. d-nb.inforesearchgate.net Electrical field stimulation of this tissue elicits twitch contractions that can be inhibited by M1 receptor agonists. d-nb.info

Studies using this preparation have demonstrated that this compound and its enantiomers act as antagonists to M1 receptor-mediated responses. d-nb.infonih.gov The (R)-enantiomer of this compound was found to be a potent antagonist at M1 receptors in the rabbit vas deferens. d-nb.info The affinity profile of racemic this compound in this tissue shows a high affinity for M1 receptors. d-nb.info Furthermore, the enantiomeric potency ratio for this compound is highest in the rabbit vas deferens compared to other isolated tissues, highlighting the stereoselective nature of its interaction with the M1 receptor. d-nb.infonih.gov

Guinea-Pig Atria (M2 Receptor Model)

The guinea-pig atria are a classic model for investigating cardiac M2 muscarinic receptors. d-nb.infonih.gov Activation of these receptors leads to a negative inotropic effect, a decrease in the force of contraction. d-nb.info

In this model, this compound has been shown to have a significantly lower affinity for M2 receptors compared to M1 and M3 receptors. d-nb.infonih.govnih.gov The (R)-enantiomer of this compound antagonizes the negative inotropic effects of muscarinic agonists in guinea-pig atria, but with lower potency than observed at M1 and M3 receptors. d-nb.info This selectivity profile (M1 ≈ M3 > M2) is a key characteristic of this compound. capes.gov.brd-nb.info The stereoselectivity ratio for the enantiomers of this compound is much lower in guinea-pig atria compared to the rabbit vas deferens and guinea-pig ileum. d-nb.infonih.gov

Guinea-Pig Ileum (M3 Receptor Model)

The guinea-pig ileum is a widely used smooth muscle preparation for studying M3 muscarinic receptors. d-nb.infonih.govcapes.gov.br Muscarinic agonists induce contractions in this tissue, an effect that can be antagonized by M3 receptor blockers. d-nb.info

Research has shown that this compound is a potent competitive antagonist at M3 receptors in the guinea-pig ileum. d-nb.infonih.govd-nb.info The (R)-enantiomer of this compound exhibits high affinity for M3 receptors, comparable to its affinity for M1 receptors. nih.govd-nb.info This confirms the M1 ≈ M3 receptor selectivity profile of the compound. d-nb.info The enantiomeric potency ratio for this compound in the guinea-pig ileum is intermediate between that observed in the rabbit vas deferens and guinea-pig atria. d-nb.infonih.gov

Research Findings Summary

Antagonist Affinity (pA₂) of this compound Enantiomers in Isolated Tissues
CompoundRabbit Vas Deferens (M1)Guinea-Pig Atria (M2)Guinea-Pig Ileum (M3)Reference
(R)-Hexahydrodifenidol8.717.038.40 d-nb.info
(S)-Hexahydrodifenidol6.005.806.12 d-nb.info
Binding Affinity (pKi) of this compound Analogues in Cell-Based Assays
CompoundReceptor SubtypeCell LinepKi ValueReference
(R)-HexahydrodifenidolM1NB-OK 18.6 d-nb.info
Hexahydro-difenidolM1NB-OK 1Not Specified nih.gov

Radioligand Binding Assay Development and Application

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a radiolabeled ligand and a receptor. perceptive.comsygnaturediscovery.com These assays are crucial for characterizing the affinity and specificity of unlabelled compounds, such as this compound, for their biological targets. perceptive.com The development of these assays involves the use of a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor. nih.gov By measuring the displacement of this radioligand by an unlabeled compound, the binding affinity of the unlabeled compound can be determined. sygnaturediscovery.com

Competition Binding Studies with Selective Radioligands (e.g., [3H]N-methylscopolamine, 3H-Telenzepine)

Competition binding studies are instrumental in determining the affinity of a test compound for a receptor by measuring its ability to compete with a radioligand for binding to that receptor. perceptive.com In the study of muscarinic receptor antagonists like this compound, selective radioligands such as [3H]N-methylscopolamine ([3H]-NMS) and [3H]-Telenzepine are commonly employed.

[3H]N-methylscopolamine ([3H]-NMS):

[3H]-NMS is a non-selective muscarinic antagonist radioligand. In radioligand binding studies, competition curves generated with the (R)-enantiomer of this compound did not show significant deviation from what would be expected for competitive inhibition of [3H]-NMS binding. d-nb.info Studies on rat striatal membranes have utilized 1.0 nM of [3H]-NMS to characterize muscarinic receptor sites. nih.gov In one study, m1-toxin was used to irreversibly block 42% of the sites for [3H]-NMS, allowing for the further characterization of the remaining non-m1 receptor sites. nih.gov

In experiments with CHO cells transfected with muscarinic receptor subtypes, allosteric modulators were observed to alter the ability of agonists to compete with [3H]N-methylscopolamine for receptor binding. acs.org The binding affinities of this compound and its analogues to muscarinic receptor subtypes have been investigated using such competition assays. For instance, the p-fluoro analogue of Hexahydro-sila-difenidol demonstrated a selectivity profile of M3 > M1 > M2 in various tissue preparations. capes.gov.br

[3H]-Telenzepine:

3H-Telenzepine is a selective radioligand for M1 muscarinic receptors. d-nb.infonih.gov A method was developed using 3H-Telenzepine in crude preparations of calf superior cervical ganglia to determine the affinities of antimuscarinic drugs at M1 receptors. nih.gov In these studies, 3H-Telenzepine showed high affinity for a single population of M1 receptors with a dissociation constant (KD) of 1.12 nM. nih.gov

Competition experiments were performed using a fixed concentration of 3H-telenzepine (0.8 nM) and increasing concentrations of competitor compounds, including Hexahydro-sila-difenidol. d-nb.info The M1 affinities determined for various antagonists in these competition experiments were found to be similar to those obtained from functional studies. d-nb.infonih.gov These binding assays were also utilized to determine the affinities of the (R) and (S) enantiomers of tertiary muscarinic antagonists like Hexahydro-difenidol. d-nb.info

RadioligandTissue/Cell TypeKey Findings for this compound & AnaloguesReference(s)
[3H]N-methylscopolamine NB-OK 1 cellsCompetition curves with (R)-Hexahydrodifenidol were consistent with competitive inhibition. d-nb.info
Rat striatal membranesUsed to quantify total muscarinic sites before selective blockade with m1-toxin. nih.gov
Rabbit vas deferens, guinea-pig atria, guinea-pig ileumAnalogues of Hexahydro-sila-difenidol showed competitive antagonism and varying selectivity for M1, M2, and M3 subtypes. capes.gov.br
[3H]-Telenzepine Calf superior cervical gangliaUsed to determine the M1 affinities of the enantiomers of Hexahydro-difenidol. d-nb.infonih.gov

Methodological Considerations for Receptor Binding Experiments

Several methodological factors must be carefully considered to ensure the accuracy and reliability of receptor binding experiments. nih.gov The choice of radioligand is critical; for instance, agonist radioligands may bind preferentially to the active state of the receptor, while antagonist radioligands can bind to both active and inactive states. sygnaturediscovery.com

The composition of the incubation buffer, particularly the ionic environment, can influence ligand affinity. d-nb.infonih.gov For example, comparisons of binding results for this compound enantiomers in different preparations suggested that the ionic environment may affect the affinities. d-nb.infonih.gov

Proper determination of non-specific binding is essential and is typically achieved by including a high concentration of an unlabeled competing ligand in a parallel set of experiments. nih.govpnas.org The concentration of the radioligand used should ideally be at or below its KD value to ensure that the binding is sensitive to competition from the test compound. nih.gov Saturation binding experiments are necessary to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (KD). perceptive.comnih.gov

Furthermore, the choice between using intact cells or membrane preparations can impact the results. While intact cells may provide a more physiologically relevant environment, isolated membrane preparations can offer a cleaner system with fewer confounding factors. nih.gov However, studies comparing both have found comparable affinity values (Ki) for many compounds. nih.gov Finally, data analysis methods, such as fitting to one-site or two-site binding models, are crucial for interpreting the experimental data correctly. d-nb.info

Advancements in Three-Dimensional (3D) In Vitro Models for Target Engagement Studies

Traditional two-dimensional (2D) cell cultures have limitations as they often fail to accurately replicate the complex microenvironment of native human tissues, which can lead to poor prediction of a drug's in vivo efficacy and toxicity. researchgate.netdergipark.org.tr In recent years, three-dimensional (3D) in vitro models, such as organoids and organ-on-a-chip systems, have emerged as more physiologically relevant platforms for pharmaceutical research. researchgate.netdergipark.org.tr

These advanced 3D models more closely mimic the structure, function, and physiological responses of human tissues and organs. researchgate.net Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the cellular diversity and architecture of an organ. Organ-on-a-chip technologies involve creating microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities and mechanics of a whole organ. researchgate.net

For target engagement studies, 3D models offer a superior platform to assess how a compound like this compound interacts with its intended target in a more complex, tissue-like context. These systems can provide more accurate predictions of drug pharmacokinetics and pharmacodynamics. researchgate.net The development of such models for the central and peripheral nervous systems, where muscarinic receptors are abundant, holds significant promise for improving the preclinical evaluation of muscarinic receptor modulators. nih.govnih.gov While the direct application of these models specifically for this compound is not yet widely documented, the general advancements in 3D culture technology provide a powerful future tool for investigating its target engagement and downstream effects in a more clinically translatable manner. researchgate.netdergipark.org.tr

Computational Chemistry Applications in Hexahydrodifenidol Research

Molecular Docking and Ligand-Receptor Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of small molecules like hexahydrodifenidol to their target receptors. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to evaluate the energetic favorability of each conformation. researchgate.netresearchgate.net

In the study of this compound, molecular docking can be employed to model its interaction with the different subtypes of muscarinic receptors (M1-M5). Given the high sequence homology in the orthosteric binding domain of these receptors, understanding the subtle structural differences that confer this compound's selectivity is a key challenge. elifesciences.org Docking studies can help identify the key amino acid residues in the binding pocket that interact with this compound, providing a structural hypothesis for its observed selectivity profile, particularly its high affinity for M3 and M1 receptors over M2 receptors. nih.gov

For instance, by docking this compound and its analogs into homology models or, when available, crystal structures of muscarinic receptors, researchers can visualize the binding poses and identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for explaining the structure-activity relationships observed in experimental binding assays. For example, studies have shown that the (R)-enantiomer of this compound has a higher affinity for muscarinic receptors than the (S)-enantiomer, a phenomenon that can be rationalized through detailed analysis of their docked poses. nih.gov

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. volkamerlab.org By simulating the movements of atoms in the complex over time, MD can reveal the conformational changes that occur upon ligand binding and provide insights into the stability of the ligand-receptor interactions. volkamerlab.orgfrontiersin.orgnih.gov

For this compound, MD simulations can be used to:

Refine docked poses: Starting from a docked conformation, MD simulations can be run to allow the ligand-receptor complex to relax and find a more energetically favorable and stable binding mode.

Assess binding stability: By analyzing the trajectory of the simulation, one can assess the stability of the interactions between this compound and the receptor's binding site residues over time. This can help to differentiate between transient and stable interactions.

Explore binding pathways: Although computationally intensive, advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from a receptor, providing a detailed mechanistic understanding of the association and dissociation events.

Investigate the role of water molecules: MD simulations explicitly include solvent molecules, allowing for the study of the role of water in mediating ligand-receptor interactions, which can be crucial for binding affinity and selectivity.

Computational studies on muscarinic receptors have utilized MD simulations to understand the structural basis of G protein selectivity and the binding of various agonists and antagonists. mdpi.com While not always focused on this compound itself, these studies provide a framework for how MD simulations can be applied to understand its specific binding mechanism and the structural determinants of its antagonist activity at different muscarinic receptor subtypes.

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the electronic structure and properties of molecules. acs.orgnih.govnih.gov In the context of this compound research, DFT can be used to:

Determine accurate molecular geometries: DFT calculations can provide highly accurate three-dimensional structures of this compound and its analogs. acs.org

Calculate electronic properties: Properties such as electrostatic potential, molecular orbitals (HOMO and LUMO), and partial charges can be calculated. These properties are critical for understanding the nature of intermolecular interactions and the reactivity of the molecule.

Study reaction mechanisms: For covalently binding ligands, DFT can be used to model the reaction pathway and calculate activation energies.

While large-scale DFT calculations on entire protein-ligand complexes are computationally expensive, they can be effectively used on the ligand itself or on a smaller model of the binding site to provide detailed mechanistic insights that are not accessible with classical molecular mechanics methods used in docking and MD simulations. acs.org

Prediction of Binding Kinetics and Quantitative Structure-Kinetics Relationships (QSKRs)

Beyond predicting binding affinity, there is a growing interest in predicting the kinetics of drug-receptor binding, specifically the association (kon) and dissociation (koff) rates. These kinetic parameters can be more relevant for in vivo efficacy than thermodynamic affinity alone. Quantitative Structure-Kinetics Relationships (QSKRs) aim to correlate the structural or physicochemical properties of a series of compounds with their binding kinetic rates.

For this compound and its analogs, a QSKR study could be developed by:

Gathering experimental data: A dataset of this compound analogs with their experimentally determined binding affinities (Ki values) and, ideally, their kinetic rate constants for different muscarinic receptor subtypes would be required. Experimental data shows that modifications to the amino group, the phenyl ring, and the alkylene chain of this compound lead to analogs with varying selectivity profiles. nih.gov For example, p-fluoro-hexahydro-sila-difenidol shows a preference for M3 over M1 and M2 receptors. nih.gov

Calculating molecular descriptors: A wide range of molecular descriptors for each analog would be calculated using computational methods. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from their conformational analysis or docking poses (e.g., steric and electronic field properties).

Developing a QSKR model: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the experimental kinetic data.

A successful QSKR model could then be used to predict the binding kinetics of new, unsynthesized this compound analogs, thereby guiding the design of compounds with desired kinetic profiles, such as a long residence time at the target receptor for sustained therapeutic effect.

Analytical and Methodological Advancements in Hexahydrodifenidol Studies

Spectroscopic Characterization (IR, NMR, HRMS) for Compound Validation

Spectroscopic techniques are fundamental in the structural elucidation and confirmation of synthesized compounds like hexahydrodifenidol. researchgate.net Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are key tools for this purpose. researchgate.netamazon.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its alcohol (-OH), piperidine (B6355638) (C-N), and phenyl (C=C aromatic) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure and chemical environment of the atoms within the molecule. researchgate.netmdpi.com

¹H NMR: The proton NMR spectrum of hexahydrodibenzo[b,d]thiophenium tetrafluoroborate, a related heterocyclic compound, shows distinct signals for aromatic and aliphatic protons, which aids in confirming the molecular structure. researchgate.net Similarly, for this compound, the ¹H NMR spectrum would display signals corresponding to the protons of the phenyl groups, the piperidine ring, and the aliphatic chain, with their chemical shifts and splitting patterns providing crucial connectivity information. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, further confirming the carbon skeleton of this compound. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. researchgate.net This technique provides a high degree of confidence in the identity of the synthesized this compound by matching the experimentally measured mass to the calculated exact mass.

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from related substances or impurities. researchgate.netijrpc.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques in pharmaceutical analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be developed. This method would utilize a nonpolar stationary phase and a polar mobile phase to separate this compound from any starting materials, byproducts, or degradation products. The use of a Diode-Array Detector (DAD) allows for the assessment of peak purity by comparing the UV-Vis spectra across a single chromatographic peak. nih.govchromatographyonline.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization could be employed to make it more amenable to GC analysis. When coupled with a Mass Spectrometer (GC-MS), this technique provides both separation and identification of components, offering a powerful tool for purity assessment. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method often used for rapid purity checks and to monitor the progress of chemical reactions during the synthesis of compounds like this compound. researchgate.net

The table below summarizes the key chromatographic techniques and their applications in the analysis of this compound.

TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase. researchgate.netPurity assessment, quantification, separation of impurities. researchgate.net
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. researchgate.netPurity analysis of volatile derivatives, impurity profiling. researchgate.net
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. researchgate.netRapid purity checks, reaction monitoring. researchgate.net

Development of Advanced Bioanalytical Techniques for Ligand Detection and Quantification

The detection and quantification of this compound in biological matrices such as plasma, urine, or tissue samples are crucial for pharmacokinetic studies. globalresearchonline.netinnovareacademics.inasiapharmaceutics.info This requires the development of sensitive and selective bioanalytical methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the techniques of choice for bioanalysis due to their high sensitivity and specificity. globalresearchonline.netresearchgate.net The development of a bioanalytical method for this compound would involve:

Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. researchgate.net

Chromatographic Separation: An optimized HPLC or Ultra-Performance Liquid Chromatography (UPLC) method to separate this compound from endogenous components of the matrix. researchgate.net

Mass Spectrometric Detection: Use of a mass spectrometer, often a triple quadrupole instrument, operating in selected reaction monitoring (SRM) mode to achieve high selectivity and sensitivity for the quantification of this compound.

The validation of such a bioanalytical method is critical and involves assessing parameters like linearity, accuracy, precision, selectivity, and stability to ensure reliable results. nih.gov

Innovations in High-Throughput Screening Methodologies for Receptor Binding and Kinetics

High-Throughput Screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid testing of large numbers of compounds. pharmasalmanac.comnih.govresearchgate.netbmglabtech.com For this compound and its analogs, HTS assays are essential for characterizing their binding affinity and kinetics at muscarinic receptors. pharmasalmanac.com

Innovations in HTS for receptor binding studies include:

Miniaturization and Automation: The use of 96-, 384-, or even 1536-well microplates, coupled with robotic liquid handling systems, allows for the screening of large compound libraries with minimal sample consumption and high throughput. nih.gov

Homogeneous Assays: The development of "mix-and-read" assays simplifies the workflow. Fluorescence Polarization (FP) is one such technique used in receptor-binding studies. pharmasalmanac.comnih.gov In an FP-based assay for this compound, a fluorescently labeled ligand would compete with unlabeled this compound for binding to the muscarinic receptor. The change in polarization of the emitted light upon binding provides a measure of the binding affinity of this compound. nih.gov

Label-Free Detection: Technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time monitoring of binding events without the need for labeling the ligand or the receptor. These techniques provide valuable kinetic data, including association and dissociation rate constants, offering a more detailed understanding of the drug-receptor interaction.

These advanced HTS methodologies accelerate the identification and optimization of potent and selective muscarinic receptor antagonists related to this compound. bmglabtech.com

Enzymatic and Biotransformation Research on Hexahydrodifenidol Mechanistic Focus

In Vitro Studies of Metabolic Stability (excluding human metabolism)

The metabolic stability of a compound is a critical parameter assessed during drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes. if-pan.krakow.pl This is typically evaluated by measuring the rate of disappearance of the parent compound over time when incubated with a biological matrix. wuxiapptec.com Standard in vitro systems for these assays include liver microsomes or hepatocytes from various preclinical animal species such as rats, dogs, and monkeys. if-pan.krakow.plevotec.com

Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. evotec.comwuxiapptec.com These assays are cost-effective and allow for the determination of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl Hepatocytes, which are whole liver cells, offer a more comprehensive model as they contain both Phase I and Phase II enzymes, providing a fuller picture of metabolic pathways. wuxiapptec.comadmescope.com The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) with a standardized amount of microsomal protein (e.g., 0.5-1.0 mg/mL) or a certain density of hepatocytes (e.g., 1 x 10^6 cells/mL) in the presence of necessary cofactors like NADPH for CYP-mediated reactions. if-pan.krakow.pl Samples are taken at various time points, and the concentration of the remaining compound is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com

Identification of Potential Biotransformation Pathways and Metabolites (if any described for the compound)

While direct metabolic studies on Hexahydrodifenidol are not extensively documented in the available literature, research on its close structural analog, Difenidol, provides significant insights into potential biotransformation pathways. Difenidol shares the core α,α-diphenyl-1-piperidinebutanol structure but features an unsaturated piperidine (B6355638) ring.

Studies conducted in dogs have identified the principal urinary metabolite of Difenidol as N-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acid. nih.govnih.gov This metabolite accounts for a significant portion (not less than 50%) of the administered dose, indicating that a major biotransformation event is the oxidative cleavage of the piperidine ring. nih.gov This metabolic process transforms the cyclic amine into a linear carboxylic acid, a common pathway for piperidine-containing xenobiotics that significantly increases the polarity of the molecule, facilitating its excretion. rsc.org

Based on the structure of this compound and common metabolic reactions for similar compounds, several biotransformation pathways can be postulated:

Piperidine Ring Oxidation: Similar to Difenidol, oxidative cleavage of the saturated piperidine ring in this compound is a highly probable metabolic route. This could be initiated by CYP-mediated oxidation at the carbon alpha to the nitrogen atom. nih.govacs.org

Hydroxylation: The molecule presents several sites for potential hydroxylation, a classic Phase I reaction catalyzed by CYP enzymes. mdpi.com This could occur on the phenyl rings (aromatic hydroxylation) or on the cyclohexyl portion of the piperidine ring (aliphatic hydroxylation). The formation of a phenol (B47542) was noted as a minor metabolic pathway for Difenidol. nih.gov

N-Dealkylation: Although less common for a piperidine ring that is part of the core structure, N-dealkylation is a possibility for some piperidine-containing drugs, catalyzed by enzymes like CYP3A4 and CYP2D6. researchgate.net

Conjugation (Phase II Metabolism): The primary alcohol group of this compound, or any hydroxylated metabolites formed during Phase I, could undergo conjugation with glucuronic acid (glucuronidation) to form highly water-soluble metabolites for excretion.

The table below summarizes the key metabolite identified for the related compound, Difenidol.

Parent CompoundMetaboliteSpeciesMetabolic Pathway
DifenidolN-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acidDogPiperidine Ring Cleavage

Investigation of Enzyme-Mediated Chemical Transformations Relevant to its Scaffold

The chemical scaffold of this compound, characterized by a chiral tertiary alcohol and a diphenyl-substituted piperidine moiety, is a candidate for various enzyme-mediated chemical transformations. Biocatalysis, the use of enzymes to perform chemical reactions, offers significant advantages in selectivity and sustainability over traditional chemical methods. rsc.orgnih.gov

Enzymes such as Cytochrome P450 monooxygenases (CYPs), peroxygenases, and other oxidoreductases are known to catalyze the challenging reaction of selective C-H bond hydroxylation on complex molecules. mdpi.comnih.gov For the this compound scaffold, this presents several possibilities:

Stereoselective Hydroxylation: The existing chiral center at the tertiary alcohol could direct enzyme-mediated hydroxylation to specific positions on the phenyl or piperidine rings. Engineered enzymes, developed through directed evolution, could be tailored to produce specific hydroxylated isomers that may possess novel properties. The biocatalytic hydroxylation of cyclic compounds like cyclohexane (B81311) is a well-established proof of concept for this type of transformation. frontiersin.orgnih.gov

Synthesis of Chiral Alcohols: While this compound is itself a chiral alcohol, its synthesis and the synthesis of related analogs could be achieved using enzymatic methods. The asymmetric reduction of a corresponding ketone precursor using ketoreductases (KREDs) is a powerful method for producing enantiomerically pure alcohols. rsc.orgresearchgate.net This approach could be used to synthesize specific stereoisomers of this compound or its derivatives.

Derivatization via Oxidoreductases: Enzymes like vanillyl alcohol oxidase have demonstrated the ability to perform enantioselective oxyfunctionalization of alkyl-substituted aromatic molecules, converting them into chiral α-aryl alcohols on a preparative scale. wur.nl Similar enzymatic strategies could potentially be applied to precursors of the this compound scaffold to introduce chirality or other functional groups in a controlled manner.

The application of these biocatalytic methods could enable the creation of a library of this compound analogs with modified functional groups and specific stereochemistries, facilitating further structure-activity relationship studies.

Future Research Directions and Unexplored Avenues for Hexahydrodifenidol

Elucidation of Novel Muscarinic Receptor Subtype Interactions and Signaling Pathways

While the primary signaling pathways for muscarinic receptor subtypes are well-established—M1, M3, and M5 receptors coupling to Gq/11 proteins to activate phospholipase C, and M2 and M4 receptors coupling to Gi/o proteins to inhibit adenylyl cyclase—the potential for more complex and novel signaling interactions remains a key area of investigation. nih.govsigmaaldrich.commdpi.com

Future research should focus on uncovering unconventional signaling cascades and intersections modulated by Hexahydrodifenidol. For instance, studies have provided functional evidence that M2 and M3 receptor subtypes can interact synergistically to mediate contraction in certain smooth muscle tissues, a phenomenon that is not fully understood. nih.gov It has been suggested that signal transduction mechanisms unrelated to phosphoinositide (PI) turnover, which is characteristic of M3 activation, are involved in the contractile response, pointing to a complex interplay between the second messenger pathways of M2 and M3 receptors. nih.gov The odd-numbered receptor subtypes (M1, M3, M5) typically activate phospholipase C, leading to inositol (B14025) trisphosphate-mediated calcium release and diacylglycerol-mediated protein kinase C activation. sigmaaldrich.com In contrast, the even-numbered subtypes (M2, M4) inhibit adenylyl cyclase and activate G protein-coupled potassium channels. sigmaaldrich.com

Furthermore, beyond these primary pathways, muscarinic receptors are known to intersect with signaling cascades involving serine/threonine protein kinases, such as MAP kinase pathways, which can ultimately modulate gene expression. sigmaaldrich.com Investigating how this compound and its analogues differentially modulate these integrated signaling networks could reveal novel therapeutic targets and a deeper understanding of their tissue-specific effects. The use of highly selective antagonists like p-fluoro-hexahydro-sila-diphenidol (p-F-HHSiD) in tissues with varying receptor populations, such as the denervated rat bladder, has been crucial in demonstrating that both M2 and M3 receptors can induce contraction and interact in a facilitatory manner. nih.gov Advanced techniques, including FRET and BRET, could be employed to study receptor dimerization (homo- and heterodimerization) upon ligand binding and its impact on downstream signaling pathway selection.

Design and Synthesis of Highly Selective and Potent Analogues with Unique Pharmacological Profiles

The development of this compound analogues has been a fruitful area of research, yielding compounds with varied selectivity profiles for muscarinic receptor subtypes. nih.govnih.gov A cornerstone of this effort has been the "carbon/silicon switch" strategy, where replacing the central carbon atom of this compound with a silicon atom to create Hexahydro-sila-difenidol (HHSiD) alters the molecule's properties. researchgate.net This sila-substitution can improve pharmacological potency and selectivity. researchgate.net

Systematic modification of the this compound and HHSiD scaffold has involved changes to the amino group, the phenyl ring, and the alkylene chain. nih.govnih.gov These efforts have successfully produced antagonists with distinct receptor selectivity profiles compared to the parent compounds. For example, while this compound shows a selectivity of M1 ≈ M3 > M2, the analogue p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD) exhibits a different pattern of M3 > M1 > M2. nih.govnih.gov Further modifications, such as creating pyrrolidino and hexamethylenimino analogues or substituting the phenyl ring with methoxy (B1213986) or chlorine groups, have also been explored to fine-tune receptor affinity. nih.govcapes.gov.br

Future design and synthesis should aim for analogues with even higher subtype selectivity, particularly for the less-studied M4 and M5 receptors. The synthesis of enantiomerically pure compounds is also critical, as stereoselectivity ratios for enantiomers of this compound and its analogues vary significantly among receptor subtypes, suggesting that chirality is a key determinant of interaction. d-nb.info For instance, the (R)-enantiomers of hexahydro-difenidol consistently show higher affinities than the (S)-isomers, with the greatest stereoselectivity observed at M1 receptors. d-nb.info The development of bitopic ligands, which bind to both the orthosteric and an allosteric site, could offer another avenue for achieving unprecedented selectivity and unique pharmacological actions, such as biased agonism. nih.gov

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational modeling and simulation are powerful tools for gaining atomic-level insights into the mechanisms of ligand-receptor interactions. Future research on this compound should extensively apply these methodologies to understand the structural basis of its affinity and selectivity.

Homology modeling, using the crystal structures of related G protein-coupled receptors (GPCRs) like rhodopsin or existing muscarinic receptor structures as templates, can generate reliable three-dimensional models of all five muscarinic receptor subtypes. psu.edufrontiersin.orgnih.gov These models are crucial for performing molecular docking studies to predict the binding poses of this compound and its analogues. frontiersin.org Such studies can help identify key amino acid residues within the orthosteric binding site that are responsible for ligand recognition and subtype selectivity. psu.edunih.gov

Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, revealing the conformational changes the receptor undergoes upon binding. nih.govresearchgate.net Advanced MD techniques, such as accelerated MD or metadynamics, can be employed to simulate the entire process of ligand binding and unbinding, which is critical for understanding drug residence time—a key factor in pharmacological activity. biorxiv.org Furthermore, combining these simulations with machine learning analysis can help identify the crucial protein-ligand interactions and protein conformational changes that determine unbinding kinetics and drive the transition to an active or inactive receptor state. biorxiv.org These computational approaches can guide the rational design of new analogues with optimized binding kinetics and desired functional outcomes. biorxiv.org

Integration of Multi-Omics Data for Comprehensive Ligand-Target Network Analysis

To move beyond a single-target perspective, future research must adopt a systems-level approach by integrating multiple layers of omics data. mdpi.comfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and physiological responses to this compound, helping to construct a comprehensive ligand-target interaction network. rsc.orgnih.gov

For instance, transcriptomics (RNA-seq) can reveal changes in gene expression in response to treatment with a this compound analogue, identifying entire pathways that are up- or down-regulated. rsc.org This could uncover previously unknown off-target effects or downstream signaling consequences. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can measure shifts in cellular metabolism, providing a functional readout of the compound's activity. nih.govfrontiersin.org

Integrating these datasets can help to connect the initial ligand-binding event to broader physiological outcomes. mdpi.com For example, a multi-omics analysis could elucidate the complex network of interactions that leads to the observed synergistic effects between M2 and M3 receptors. nih.gov This approach is also invaluable for identifying potential biomarkers for drug response or for uncovering unexpected polypharmacology, where a ligand interacts with multiple targets, which may be beneficial or detrimental. nih.govnih.gov As the cost of high-throughput technologies decreases, applying these integrative omics strategies to study this compound and its analogues will be essential for a complete understanding of their biological impact and for unlocking their full therapeutic potential. frontiersin.org

Q & A

Q. What methodologies identify HHD’s off-target interactions in complex biological systems?

  • Methodological Answer : Use high-throughput screening panels (e.g., CEREP’s Psychoactive Drug Screen) or proteome-wide affinity chromatography. Combine transcriptomics (RNA-seq) and cheminformatics (SwissTargetPrediction) to map putative targets. Validate hits with CRISPR knockout models .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Receptor Binding AffinityRadioligand competition assays
Enantiomeric SeparationChiral HPLC with polarimetric detection
Metabolic StabilityLiver microsomal incubation + LC-MS/MS
Aquatic Toxicity MitigationActivated charcoal adsorption

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